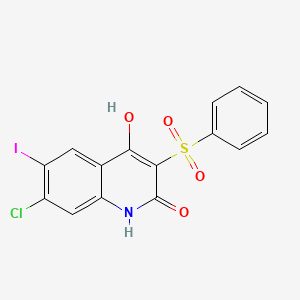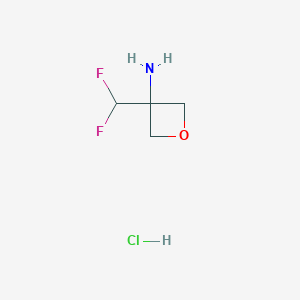![molecular formula C47H70BrO4PPdSi B13892839 Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane: is a complex organometallic compound. It is primarily used in catalysis, particularly in cross-coupling reactions, which are essential in the synthesis of various organic compounds. The compound’s unique structure allows it to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane typically involves the reaction of palladium precursors with the corresponding ligands. The reaction conditions often include:
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Palladium(II) acetate or palladium(II) chloride are often used as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura and Heck reactions.
Medicine: Research is ongoing to explore its potential in drug development and medicinal chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism by which Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane exerts its effects involves:
Molecular Targets: The compound interacts with various organic molecules, facilitating the formation of new chemical bonds.
Pathways: It activates specific pathways in catalytic cycles, enabling efficient chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
Uniqueness
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes compared to other palladium complexes.
Propiedades
Fórmula molecular |
C47H70BrO4PPdSi |
|---|---|
Peso molecular |
944.4 g/mol |
InChI |
InChI=1S/C35H53O2P.C12H17O2Si.BrH.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15,20-27H,9-14,16-19H2,1-8H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2/p-1 |
Clave InChI |
ICGQAPULPXXSAB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.C[Si](C)(C)CCOC(=O)C1=CC=C=C[CH-]1.Br[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)




![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)


![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)


![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
